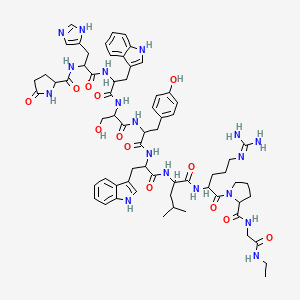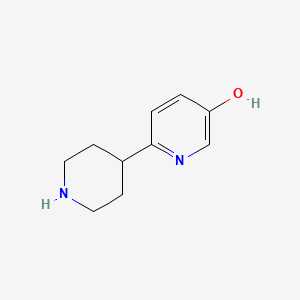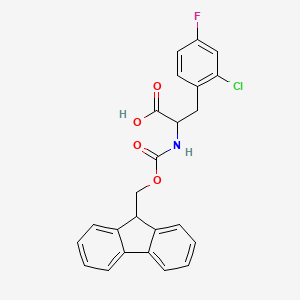
Fmoc-D-2-Chloro-4-fluorophe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Se utiliza comúnmente en la síntesis de péptidos debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Fmoc-D-2-Cloro-4-fluorofenilalanina se puede sintetizar reaccionando 9-fluorenilmetanol con fosgeno para producir cloruro de fluorenilmetoximetilcarbonilo (Fmoc-Cl). Este intermedio luego se hace reaccionar con D-2-cloro-4-fluorofenilalanina en condiciones básicas para producir el producto final .
Métodos de producción industrial
La producción industrial de Fmoc-D-2-Cloro-4-fluorofenilalanina implica la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. El proceso generalmente incluye la protección de los grupos amino con Fmoc-Cl, seguido de reacciones de acoplamiento con los derivados de aminoácidos deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
Fmoc-D-2-Cloro-4-fluorofenilalanina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica debido a la presencia de los grupos cloro y flúor en el anillo aromático.
Oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas, aunque estas reacciones son menos comunes.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.
Oxidación y reducción: Reactivos como el peróxido de hidrógeno o el borohidruro de sodio se pueden utilizar para reacciones de oxidación y reducción, respectivamente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica con una amina puede producir un derivado de amida.
Aplicaciones Científicas De Investigación
Química
Fmoc-D-2-Cloro-4-fluorofenilalanina se utiliza ampliamente en la síntesis de péptidos como un bloque de construcción para crear péptidos y proteínas complejos.
Biología
En la investigación biológica, Fmoc-D-2-Cloro-4-fluorofenilalanina se utiliza para estudiar las interacciones proteína-proteína y los mecanismos enzimáticos. La incorporación de aminoácidos fluorados en proteínas puede proporcionar información sobre su estructura y función .
Medicina
La presencia de flúor puede mejorar las propiedades farmacocinéticas de los péptidos, haciéndolos más resistentes a la degradación metabólica .
Industria
En el sector industrial, Fmoc-D-2-Cloro-4-fluorofenilalanina se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades químicas únicas lo hacen valioso para la síntesis de materiales avanzados con funcionalidades específicas .
Mecanismo De Acción
El mecanismo de acción de Fmoc-D-2-Cloro-4-fluorofenilalanina implica su incorporación a péptidos y proteínas. El grupo fluorenilmetoximetilcarbonilo (Fmoc) sirve como un grupo protector para el grupo amino, lo que permite reacciones selectivas en otros sitios. Los sustituyentes cloro y flúor en el anillo aromático pueden participar en varias interacciones químicas, influyendo en las propiedades generales del péptido o la proteína .
Comparación Con Compuestos Similares
Compuestos similares
Fmoc-D-4-Clorofenilalanina: Este compuesto es similar a Fmoc-D-2-Cloro-4-fluorofenilalanina pero carece del átomo de flúor.
Fmoc-D-4-Fluorofenilalanina: Este compuesto contiene un átomo de flúor pero carece del átomo de cloro.
Unicidad
Fmoc-D-2-Cloro-4-fluorofenilalanina es único debido a la presencia de ambos sustituyentes cloro y flúor en el anillo aromático. Esta combinación de sustituyentes puede mejorar la reactividad y estabilidad del compuesto, haciéndolo valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C24H19ClFNO4 |
|---|---|
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) |
Clave InChI |
SPOFFSUHDCOUGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-pentoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12301651.png)
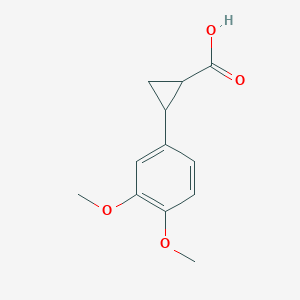
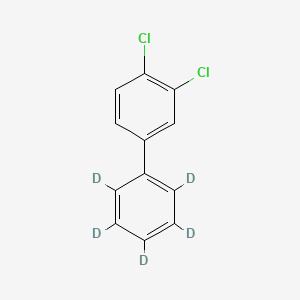
![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)
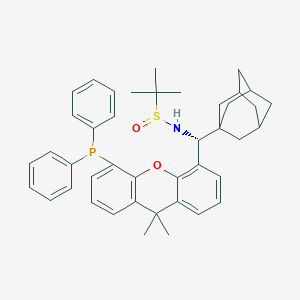
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
